molecular formula C9H8FNO4 B2489904 3-(4-Fluoro-2-nitrophenoxy)oxetane CAS No. 1356114-59-4

3-(4-Fluoro-2-nitrophenoxy)oxetane

Cat. No.: B2489904
CAS No.: 1356114-59-4
M. Wt: 213.164
InChI Key: QBPMXMSRGGDAPV-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-nitrophenoxy)oxetane is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and is substituted with a 4-fluoro-2-nitrophenoxy group. The presence of both fluorine and nitro groups in the aromatic ring imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)oxetane typically involves the reaction of 4-fluoro-2-nitrophenol with an oxetane derivative under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic attack on the oxetane ring . Industrial production methods may involve bulk custom synthesis and procurement to meet specific requirements .

Chemical Reactions Analysis

3-(4-Fluoro-2-nitrophenoxy)oxetane can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluoro-2-nitrophenoxy)oxetane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-nitrophenoxy)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects . The presence of the fluorine and nitro groups can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

3-(4-Fluoro-2-nitrophenoxy)oxetane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPMXMSRGGDAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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